2,3-dimethoxy-N-(4-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide
Description
This benzamide derivative features a central 2,3-dimethoxybenzamide scaffold linked to a 4-methyl-1,3-benzothiazole moiety via an N-substituted pyridin-3-ylmethyl group. Its molecular formula is $ \text{C}{24}\text{H}{23}\text{N}{3}\text{O}{3}\text{S} $, with a molecular weight of 433.53 g/mol . The compound’s structural complexity arises from the combination of methoxy groups, benzothiazole, and pyridine substituents, which may influence its physicochemical properties (e.g., solubility, lipophilicity) and biological interactions.
Properties
IUPAC Name |
2,3-dimethoxy-N-(4-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S/c1-15-7-4-11-19-20(15)25-23(30-19)26(14-16-8-6-12-24-13-16)22(27)17-9-5-10-18(28-2)21(17)29-3/h4-13H,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBDATWJSDNVIAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=C(C(=CC=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dimethoxy-N-(4-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide typically involves multi-step organic reactions. The starting materials often include 2,3-dimethoxybenzoic acid, 4-methyl-1,3-benzothiazole, and 3-pyridinemethanol. The synthetic route may involve the following steps:
Formation of Benzothiazole Derivative: The 4-methyl-1,3-benzothiazole is synthesized through a cyclization reaction involving 4-methylthiobenzanilide and sulfur.
Amide Bond Formation: The benzothiazole derivative is then reacted with 2,3-dimethoxybenzoic acid in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the amide bond.
Pyridine Substitution: Finally, the pyridine moiety is introduced through a nucleophilic substitution reaction using 3-pyridinemethanol under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2,3-dimethoxy-N-(4-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Reagents like bromine (Br2) or chloromethane (CH3Cl) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
2,3-dimethoxy-N-(4-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2,3-dimethoxy-N-(4-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting or activating its function. The molecular targets and pathways involved would depend on the specific biological system being studied.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations on the Benzothiazole Ring
Key Compounds :
- Target Compound : 2,3-Dimethoxy-N-(4-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide
- G856-7053 : N-(4-Chloro-1,3-benzothiazol-2-yl)-2,3-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide ($ \text{C}{22}\text{H}{18}\text{Cl}\text{N}{3}\text{O}{3}\text{S} $, MW: 439.92 g/mol)
- G856-7101 : A 4-methylbenzothiazole analog (structure unspecified, MW: 433.53 g/mol) .
| Property | Target Compound | G856-7053 (4-Cl) | G856-7101 (4-Me) |
|---|---|---|---|
| Molecular Weight (g/mol) | 433.53 | 439.92 | 433.53 |
| Substituent on Benzothiazole | 4-Methyl | 4-Chloro | 4-Methyl |
| Potential Impact | Increased lipophilicity | Enhanced electronic effects (Cl electron-withdrawing) | Similar to target |
Variations in the Pyridine and Amide Linkages
Key Compounds :
- 4d: 3,4-Dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide
- 4e : 3,4-Dichloro-N-(5-((4-methylpiperazin-1-yl)methyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide
| Property | Target Compound | 4d | 4e |
|---|---|---|---|
| Core Structure | Benzamide + benzothiazole | Thiazole + dichlorobenzamide | Thiazole + dichlorobenzamide |
| Pyridine Substitution | Pyridin-3-ylmethyl | Pyridin-3-yl | Pyridin-3-yl |
| Amide Linkage | N-Benzothiazol-2-yl + N-pyridinemethyl | N-Thiazol-2-yl | N-Thiazol-2-yl |
| Bioactivity | Not reported | Potential kinase inhibition | Enhanced solubility (piperazine) |
Compounds 4d and 4e replace the benzothiazole with a thiazole ring and incorporate dichlorobenzamide, which may confer distinct electronic and steric properties compared to the target compound. The morpholinomethyl and 4-methylpiperazine groups in 4d and 4e, respectively, could improve solubility but reduce membrane permeability .
Methoxy Group Positioning and Analogous Benzamides
Key Compounds :
- N-(4,5-Dichloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide (MW: ~420–440 g/mol, exact value unspecified)
- [18F]Fallypride Precursor : 2,3-Dimethoxy-N-[(2S)-1-(2-propenyl)-2-pyrrolidinyl]methyl)benzamide
| Property | Target Compound | N-(4,5-Dichloro-benzothiazol) Analog | [18F]Fallypride Precursor |
|---|---|---|---|
| Methoxy Groups | 2,3-Dimethoxy | 3,5-Dimethoxy | 2,3-Dimethoxy |
| Substitutions | 4-Methylbenzothiazole + pyridine | 4,5-Dichlorobenzothiazole | Pyrrolidinylmethyl |
| Application | Undefined | High molecular weight (peak area in P. guineense) | Radioligand (D2/D3 receptor imaging) |
The 3,5-dimethoxy analog from P. The [18F]Fallypride precursor shares the 2,3-dimethoxybenzamide motif but lacks the benzothiazole and pyridine groups, highlighting its utility in neuroimaging rather than therapeutic applications .
Impact of Heterocyclic Additions
Key Compounds :
- Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate (I-6230)
- N-(3-Bromophenyl)-3-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide
| Property | Target Compound | I-6230 | N-(3-Bromophenyl) Analog |
|---|---|---|---|
| Core Structure | Benzamide + benzothiazole | Phenethylamino benzoate | Benzamide + pyrazole |
| Heterocyclic Components | Benzothiazole + pyridine | Pyridazine | Chloropyrazole |
| Functional Role | Undefined | Anticancer candidate | Halogenated interactions |
While these analogs diverge significantly in structure, they underscore the importance of heterocyclic diversity in modulating target selectivity and pharmacokinetics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
